molecular formula C9H11IN2O4 B6262653 3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate CAS No. 335349-54-7

3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B6262653
CAS No.: 335349-54-7
M. Wt: 338.10 g/mol
InChI Key: RZZHMYIVCUNJFP-UHFFFAOYSA-N
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Description

3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features an iodine atom at the 4-position and diethyl ester groups at the 3 and 5 positions, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate typically involves the iodination of a pyrazole precursor. One common method is the reaction of 3,5-diethyl 1H-pyrazole-3,5-dicarboxylate with iodine in the presence of a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted pyrazole derivatives with various functional groups.

    Oxidation and Reduction: Oxidized or reduced pyrazole derivatives.

    Coupling Reactions: Biaryl compounds with extended conjugation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of the iodine atom at the 4-position, which enhances its reactivity and potential for further functionalization. The diethyl ester groups also contribute to its solubility and stability, making it a versatile intermediate in various chemical reactions .

Properties

CAS No.

335349-54-7

Molecular Formula

C9H11IN2O4

Molecular Weight

338.10 g/mol

IUPAC Name

diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate

InChI

InChI=1S/C9H11IN2O4/c1-3-15-8(13)6-5(10)7(12-11-6)9(14)16-4-2/h3-4H2,1-2H3,(H,11,12)

InChI Key

RZZHMYIVCUNJFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN1)C(=O)OCC)I

Purity

95

Origin of Product

United States

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